3,3-Diethylazetidine Hydrochloride (CAS 98429-95-9): A Strategic sp³-Rich Scaffold in Modern Drug Discovery
3,3-Diethylazetidine Hydrochloride (CAS 98429-95-9): A Strategic sp³-Rich Scaffold in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the contemporary landscape of small-molecule drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy for improving clinical success rates. As a Senior Application Scientist, I frequently leverage 3,3-Diethylazetidine hydrochloride (CAS 98429-95-9) as a premier building block to achieve this structural complexity.
Azetidines—four-membered saturated nitrogen heterocycles—offer a unique combination of conformational restriction, reduced lipophilicity, and enhanced metabolic stability compared to larger pyrrolidine or piperidine rings [1]. Specifically, the gem-diethyl substitution at the 3-position of this scaffold introduces critical steric bulk, locking the molecule into a bioactive conformation while shielding the nitrogen atom from rapid metabolic N-dealkylation. This guide explores the physicochemical rationale, synthetic handling, and a recent breakthrough application of this compound in developing nanomolar Human Neutrophil Elastase (HNE) inhibitors for oncology.
Physicochemical Profiling & Structural Rationale
The selection of a chemical building block must be driven by both its final pharmacodynamic impact and its benchtop handling properties.
Why the Hydrochloride Salt?
Free azetidines are highly basic, volatile, and susceptible to oxidative degradation upon prolonged exposure to air. By utilizing the hydrochloride salt (CAS 98429-95-9), chemists gain a stable, crystalline solid that resists hygroscopicity[2]. This ensures precise stoichiometric weighing during high-throughput synthesis and guarantees long-term shelf stability without the need for specialized inert storage.
Data Presentation: Physicochemical Profile
| Property | Value / Description | Rationale / Impact on Drug Design |
| CAS Number | 98429-95-9 | Standardized identifier for regulatory compliance [3]. |
| Molecular Formula | C₇H₁₆ClN | Defines the salt form; dictates stoichiometric calculations. |
| Molecular Weight | 149.66 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5. |
| Monoisotopic Mass | 113.12 Da (Free Base) | Critical for LC-MS monitoring during synthetic workflows. |
| Structural Motif | gem-Diethyl sp³ ring | Restricts ring pucker; fine-tunes basicity (pKa) and improves target residence time. |
Case Study: Nanomolar HNE Inhibitors in Oncology
A landmark 2022 study demonstrated the profound utility of the 3,3-diethylazetidine scaffold in the discovery of new therapeutics. Researchers designed a series of 3,3-diethylazetidine-2,4-dione based thiazoles targeting Human Neutrophil Elastase (HNE), an enzyme heavily implicated in tumor progression and inflammation [4].
By incorporating the 3,3-diethylazetidine core, the researchers achieved remarkable target affinity. The resulting compounds (notably 3c, 3e, and 3h) exhibited HNE inhibition in the nanomolar range, closely rivaling the clinical standard, Sivelestat. Furthermore, these compounds demonstrated broad-spectrum antiproliferative activity against aggressive cancer cell lines by inducing G2/M phase cell cycle arrest and triggering caspase-3 mediated apoptosis [4].
Data Presentation: Biological Activity of Key Derivatives
| Compound | HNE IC₅₀ (nM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | Mechanism of Action |
| 3c | 38.25 | 6.19 | < 9.86 | Mixed HNE Inhibition / Apoptosis |
| 3e | 35.02 | 7.45 | < 9.86 | Mixed HNE Inhibition / Apoptosis |
| 3h | 44.59 | 11.65 | 14.64 | Mixed HNE Inhibition / Apoptosis |
| Sivelestat | 18.78 | N/A | N/A | Competitive HNE Inhibition (Control) |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. As an application scientist, I mandate that every experimental workflow incorporates self-validating checkpoints to immediately identify false positives or synthetic dead-ends.
Protocol A: Synthesis of 3,3-Diethylazetidine-2,4-dione Core
Workflow for synthesizing 3,3-diethylazetidine-2,4-dione thiazoles with built-in validation.
Step 1: Preparation & Free-Basing
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Action: Suspend 3,3-Diethylazetidine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.
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Causality: The hydrochloride salt is highly stable for storage, but the free amine is required for nucleophilic attack. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
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Self-Validation Checkpoint: Extract a 10 µL aliquot, partition in water/DCM, and check the pH of the aqueous layer. Proceed only if pH > 8.0, confirming complete neutralization.
Step 2: Electrophilic Coupling
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Action: Add the target thiazole-carboxylic acid (1.1 eq) and HATU (1.2 eq) to the reaction mixture. Stir at room temperature for 4 hours.
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Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester, minimizing epimerization and driving the amidation of the sterically hindered azetidine.
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Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed complete when the azetidine mass (m/z 114 [M+H]⁺) is depleted and the intermediate amide mass dominates the chromatogram.
Step 3: Cyclization
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Action: Elevate the temperature to 80°C for 12 hours to induce cyclization into the 2,4-dione core.
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Causality: Thermal energy is required to overcome the activation barrier for the second intramolecular cyclization step, forming the dione ring.
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Self-Validation Checkpoint: Monitor via ¹H-NMR. The disappearance of the amide N-H proton signal (~8.0 ppm) confirms successful ring closure.
Protocol B: Spectrofluorimetric HNE Inhibition Assay
Step 1: Enzyme and Substrate Preparation
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Action: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% PEG-4000. Reconstitute Human Neutrophil Elastase (HNE) and the fluorogenic substrate MeOSuc-AAPV-AMC.
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Causality: PEG-4000 is included to prevent non-specific binding of the highly hydrophobic azetidine-thiazole derivatives to the microplate walls, which would otherwise artificially inflate the apparent IC₅₀.
Step 2: Pre-Incubation
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Action: Add the synthesized inhibitor (varying concentrations, 1 nM to 10 µM) to the HNE solution. Incubate at 37°C for 30 minutes before adding the substrate.
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Causality: Pre-incubation is critical because 3,3-diethylazetidine-2,4-diones often exhibit mixed or slow-binding inhibition kinetics [4]. Adding substrate immediately would yield false-negative results.
Step 3: Fluorescence Measurement & Validation
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Action: Measure fluorescence release at Ex/Em = 380/460 nm over 20 minutes.
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Self-Validation Checkpoint: The assay must include Sivelestat as a positive control. The assay is only validated if the calculated IC₅₀ for Sivelestat falls within the established 15–20 nM range. A vehicle control (DMSO only) must be run to establish baseline enzyme velocity.
Mechanistic Pathway & Conclusion
The incorporation of the 3,3-diethylazetidine moiety is not merely a structural exercise; it directly dictates the pharmacodynamic fate of the molecule. As illustrated below, the optimized thiazole derivatives effectively bind to HNE, halting cancer cell proliferation and aggressively driving the cells toward apoptosis.
Mechanism of action for HNE inhibition and apoptosis induction by azetidine derivatives.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery (2026). Available at:[Link]
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PubChemLite: 3,3-diethylazetidine hydrochloride (C7H15N). Université du Luxembourg / PubChem (2026). Available at:[Link]
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Chemical Substance Information: 3,3-diethylazetidine hydrochloride. NextSDS (2026). Available at: [Link]
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Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. International Journal of Molecular Sciences, 23(14), 7566 (2022). Available at:[Link]
